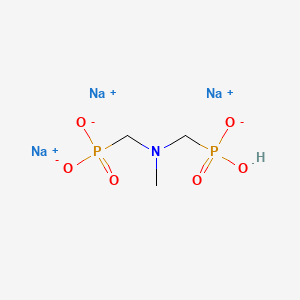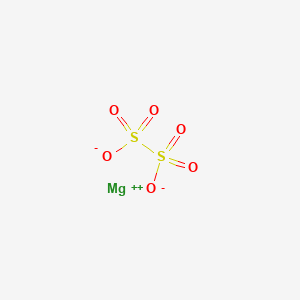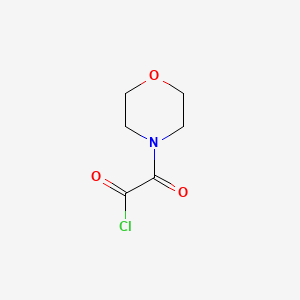
(Morpholin-4-yl)(oxo)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a morpholine ring attached to a glyoxyloyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Morpholin-4-yl)(oxo)acetyl chloride typically involves the reaction of morpholine with glyoxylic acid, followed by chlorination. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pressure, and the concentration of reactants to achieve efficient chlorination .
Chemical Reactions Analysis
Types of Reactions: (Morpholin-4-yl)(oxo)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: Reacts with water to produce 4-Morpholineglyoxylic acid and hydrochloric acid.
Condensation Reactions: Forms imines and oximes when reacted with primary amines and hydroxylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the chloride group.
Condensation Reactions: Requires mild heating and the presence of a dehydrating agent to drive the reaction to completion.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
4-Morpholineglyoxylic Acid: Produced from hydrolysis.
Imines and Oximes: Resulting from condensation reactions.
Scientific Research Applications
(Morpholin-4-yl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Morpholin-4-yl)(oxo)acetyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the modification of proteins and other biomolecules. The compound’s ability to form stable amide and ester linkages makes it valuable in synthetic chemistry .
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar morpholine ring structure but lacking the glyoxyloyl chloride group.
Glyoxyloyl Chloride: Contains the glyoxyloyl chloride moiety but without the morpholine ring.
4-Morpholineacetyl Chloride: Another related compound with slight structural differences.
Uniqueness: (Morpholin-4-yl)(oxo)acetyl chloride stands out due to its dual functional groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable intermediate in the development of complex organic molecules .
Properties
CAS No. |
14505-42-1 |
|---|---|
Molecular Formula |
C6H8ClNO3 |
Molecular Weight |
177.584 |
IUPAC Name |
2-morpholin-4-yl-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H8ClNO3/c7-5(9)6(10)8-1-3-11-4-2-8/h1-4H2 |
InChI Key |
VHPBYTDYSDTBML-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(=O)Cl |
Synonyms |
4-Morpholineglyoxyloyl chloride (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



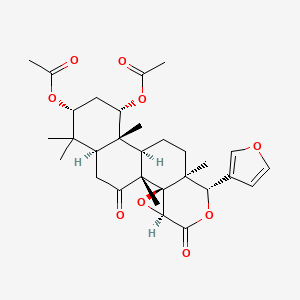
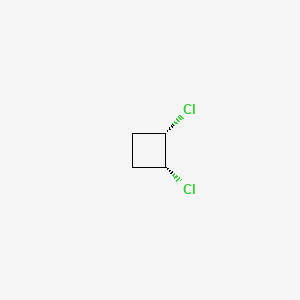
![(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B576921.png)
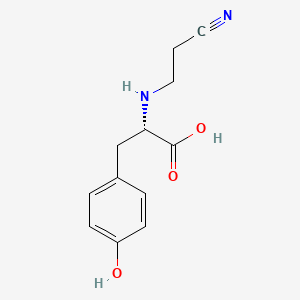
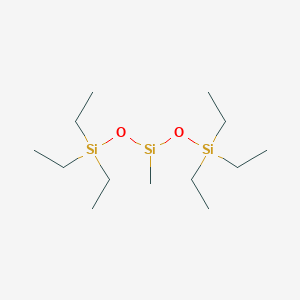
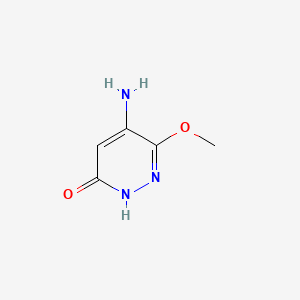
![[4-(Dimethylamino)anilino]-oxo-phenylazanium](/img/structure/B576926.png)


